20-trifluoro Leukotriene B4
Overview
Description
Synthesis Analysis
20-Trifluoro Leukotriene B4 is synthesized through the cis-selective Wittig reaction, combining the C12-C20 fragment with phosphonium salt to produce 20,20,20-trifluoroarachidonic acid. This compound, when incubated with human neutrophils in the presence of calcium ionophore A23187, transforms into 20,20,20-trifluoroleukotriene B4, identified via spectrophotometry, gas chromatography-mass spectrometry, and coelution on high-performance liquid chromatography (Tanaka et al., 1988).
Scientific Research Applications
Neutrophil Functional Responses : 20CF3LTB4 exhibits similar functional responses to LTB4 in neutrophils, but with a shifted biological activity profile, suggesting it binds mainly to high-affinity receptors. This finding is significant for understanding the molecular mechanisms of neutrophil activation and signaling pathways related to inflammation and immune responses (Nilsson et al., 1991).
Chemotactic Activity : It has been shown to be a partial agonist for chemotaxis and an antagonist for degranulation in human neutrophils, suggesting the involvement of different LTB4 receptor subtypes in these functions. This finding is critical for developing targeted therapies for diseases where neutrophil migration and degranulation play a role (Tsai et al., 1989).
Stability and Use in Physiological Studies : Due to its stability, 20-trifluoro Leukotriene B4 can be used in studies of LTB4 production under various physiological conditions. This makes it a valuable tool in research on the synthesis and role of LTB4 in different biological contexts (Tanaka et al., 1988).
Metabolic Disposition : The metabolism of LTB4 and its analogs, including 20-trifluoro Leukotriene B4, has been studied in various models. Understanding the metabolic pathways of these compounds helps in elucidating their roles in physiological and pathological processes (Marleau et al., 1994).
properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)/b4-3+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRCSCMMMEEDI-QAASZIRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(F)(F)F)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
20-trifluoro Leukotriene B4 | |
CAS RN |
115178-97-7 | |
Record name | 20-Trifluoromethylleukotriene B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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